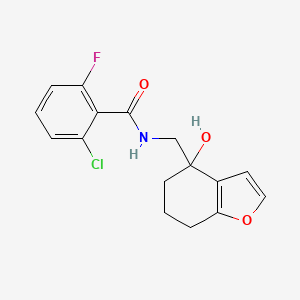

2-chloro-6-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-chloro-6-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide” is an organic compound containing a benzamide moiety, which is a common feature in many pharmaceutical drugs . The presence of chloro and fluoro substituents on the benzene ring could potentially affect the compound’s reactivity and biological activity .

Molecular Structure Analysis

The molecular structure of this compound would likely show the benzamide moiety with chloro and fluoro substituents at the 2- and 6-positions, respectively. Attached to the amide nitrogen would be a methyl group linked to a 4-hydroxy-4,5,6,7-tetrahydrobenzofuran ring .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The benzamide moiety could participate in hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine . The chloro and fluoro substituents might also undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure and the presence of functional groups. For instance, the presence of the benzamide moiety and the hydroxyl group on the tetrahydrobenzofuran ring could potentially result in hydrogen bonding, affecting the compound’s solubility and stability .Wissenschaftliche Forschungsanwendungen

1. Development of Fluorine-18-labeled Antagonists

Research by Lang et al. (1999) focused on synthesizing fluorinated derivatives for PET imaging, specifically as 5-HT1A antagonists. The synthesized compounds were radiolabeled with fluorine-18 and evaluated for biological properties in rats, demonstrating potential in neuroimaging studies (Lang et al., 1999).

2. Imaging the Sigma2 Receptor Status of Solid Tumors

Tu et al. (2007) synthesized a series of fluorine-containing benzamide analogs for PET imaging of the sigma2 receptor status in solid tumors. The study involved radiolabeling with fluorine-18 and conducting biodistribution studies in mice, highlighting their potential in cancer imaging (Tu et al., 2007).

3. Antibacterial Drug Development

Straniero et al. (2023) investigated 2,6-difluorobenzamides as antibacterial drugs, focusing on inhibiting the bacterial cell division protein FtsZ. The study reports on the synthesis of specific benzamide compounds, relevant for developing fluorescent probes and understanding their mechanism of action (Straniero et al., 2023).

4. Synthesis of Fluorinated Benzothiazoles

Hutchinson et al. (2001) explored the synthesis of mono- and difluorinated benzothiazoles, demonstrating potent cytotoxicity in vitro against certain human cancer cell lines. This research points towards the development of new antitumor agents (Hutchinson et al., 2001).

5. Synthesis of Fluorobenzamides as Antimicrobial Analogs

Desai et al. (2013) synthesized new fluorobenzamide compounds with antimicrobial properties. These compounds were evaluated against various bacterial and fungal strains, demonstrating significant antimicrobial activity, particularly with fluorine atom presence (Desai et al., 2013).

6. Fluorine Substitution in Herbicide Development

Hamprecht et al. (2004) studied the impact of fluorine substitution on the herbicidal properties of certain compounds. The introduction of fluorine atoms led to changes in herbicidal effectiveness, showing potential in agricultural applications (Hamprecht et al., 2004).

7. Development of HDAC6 Inhibitors for Alzheimer's Disease

Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids, which showed potent inhibition against histone deacetylase 6 (HDAC6). This compound exhibited promising results in ameliorating Alzheimer's disease phenotypes (Lee et al., 2018).

8. Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors

Teffera et al. (2013) examined the pharmacokinetics of new anaplastic lymphoma kinase (ALK) inhibitors. This study focused on understanding the enzymatic hydrolysis and clearance of these compounds, which is crucial for their application in treating cancer (Teffera et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-6-fluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO3/c17-11-3-1-4-12(18)14(11)15(20)19-9-16(21)7-2-5-13-10(16)6-8-22-13/h1,3-4,6,8,21H,2,5,7,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJGMRDIJYNOHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=C(C=CC=C3Cl)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2887392.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887394.png)

![5-{[(3-Chlorophenyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B2887399.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide](/img/structure/B2887400.png)

![6-Phenyl-2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2887404.png)

![6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2887408.png)